molecular formula C14H11ClF3N3OS B4583488 N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4583488
M. Wt: 361.8 g/mol
InChI Key: DZRIYQGISPYKBF-UHFFFAOYSA-N
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Description

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C14H11ClF3N3OS and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide is 361.0263453 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Potential

A study identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derived through a series of chemical reactions involving arylamidines and sodium ethyl formylacetate, among others, as active mediator release inhibitors, suggesting potential antiasthma applications. Following structure-activity evaluation, several compounds were highlighted for further pharmacological and toxicological study, emphasizing their relevance in developing antiasthma treatments (Medwid et al., 1990).

Pharmacokinetics and Disposition

The thiouracil derivative PF-06282999, which includes the N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide structure, has been investigated for its irreversible inactivation of myeloperoxidase, potentially treating cardiovascular diseases. Studies across animals and humans indicated a preference for elimination via nonmetabolic routes, with renal excretion being a major clearance mechanism in humans (Dong et al., 2016).

Antimicrobial and Cytotoxic Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through reactions involving o-phenylenediamine and cyanogen bromide, showed significant antibacterial and cytotoxic properties in vitro. This research underscores the compound's potential in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).

Herbicide Activity and Metabolism

Research on chloroacetamide herbicides, including acetochlor and its metabolites, highlights the complex metabolic pathways leading to their bioactivation and potential carcinogenicity. Studies comparing human and rat liver microsomes' metabolism of these compounds contribute to understanding their environmental impact and safety profile (Coleman et al., 2000).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3OS/c1-8-2-3-9(15)6-10(8)20-12(22)7-23-13-19-5-4-11(21-13)14(16,17)18/h2-6H,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRIYQGISPYKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
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N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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